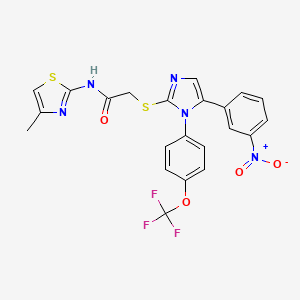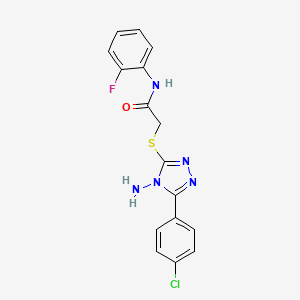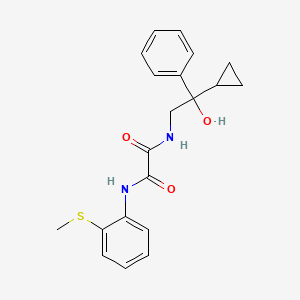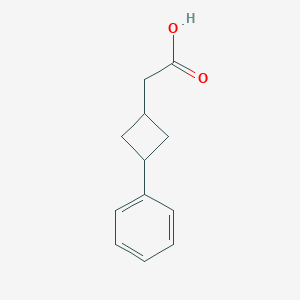![molecular formula C9H6O3S2 B2841006 Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate CAS No. 2411272-34-7](/img/structure/B2841006.png)
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate” is a chemical compound. It is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for many scientists. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based analogs have been used in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Catalytic Oxidation and Synthesis
The catalytic liquid-phase oxidation processes involving thieno[2,3-b]thiophenes and thieno[3,2-b]thiophenes have been studied to yield carboxylic acids and aldehydes. These foundational reactions contribute to the synthesis of various heterocyclic compounds, leveraging the reactivity of thiophene derivatives for further functionalization and application in material science and organic synthesis (Litvinov et al., 1975).
Functionalized Metal-Organic Frameworks (MOFs)
Research has demonstrated the use of thioether side chains, such as in the context of Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate derivatives, to enhance the stability, fluorescence, and metal uptake of MOFs. This work emphasizes the potential of thiophene derivatives in creating more effective and versatile MOFs for applications in gas storage, sensing, and catalysis (He et al., 2011).
Antimycobacterial Agents
Novel 2-amino-5-arylthieno[2,3-b]thiophenes synthesized from reactions involving thiophene derivatives have shown significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of thiophene-based compounds in developing new antimycobacterial agents, contributing to the fight against tuberculosis and multi-drug resistant bacterial strains (Balamurugan et al., 2009).
Supramolecular Liquid-Crystalline Complexes
Thieno[3,2-b]thiophene derivatives have been used to form novel supramolecular liquid-crystalline complexes, indicating the role of these compounds in advancing liquid crystal technology. Such developments are essential for creating new materials with tailored optical and electronic properties, applicable in displays and photonic devices (Tso et al., 1998).
Electrochromic Materials
The exploration of thiophene derivatives for electrochromic applications showcases their potential in developing materials that change color upon electrical stimulation. These findings are crucial for advancing technologies in smart windows, displays, and low-energy consumption devices (Li et al., 2020).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S2/c1-12-9(11)8-3-7-6(14-8)2-5(4-10)13-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZQINRUIAOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)
![N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2840926.png)


![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone](/img/structure/B2840932.png)

![3-(Furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2840934.png)
![4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2840935.png)
![4-Ethoxy-3-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2840939.png)
![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/no-structure.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2840945.png)